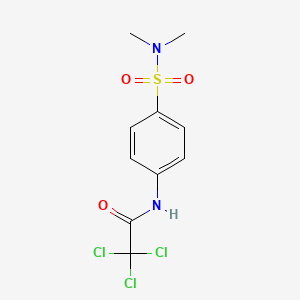
Acetanilide, 2,2,2-trichloro-4'-(dimethylsulfamoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 2,2,2-trichloro-4’-(dimethylsulfamoyl)-: is a chemical compound with the molecular formula C10H11Cl3N2O3S and a molecular weight of 345.63 g/mol . It is known for its unique structure, which includes a trichloroacetyl group and a dimethylsulfamoyl group attached to an acetanilide backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 2,2,2-trichloro-4’-(dimethylsulfamoyl)- typically involves the reaction of 2,2,2-trichloroacetyl chloride with 4-(dimethylsulfamoyl)aniline under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trichloroacetyl group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted acetanilide derivative .
Applications De Recherche Scientifique
Chemistry: In chemistry, Acetanilide, 2,2,2-trichloro-4’-(dimethylsulfamoyl)- is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions .
Biology and Medicine: Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects .
Industry: In the industrial sector, it is used in the production of dyes and pigments, where its reactivity and stability are advantageous .
Mécanisme D'action
The mechanism by which Acetanilide, 2,2,2-trichloro-4’-(dimethylsulfamoyl)- exerts its effects involves its interaction with specific molecular targets. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules . This interaction can lead to the modification of proteins or nucleic acids, potentially altering their function .
Comparaison Avec Des Composés Similaires
Acetanilide: A simpler analog without the trichloroacetyl and dimethylsulfamoyl groups.
N-Phenylacetamide: Another analog with a similar backbone but different substituents.
Uniqueness: The presence of both the trichloroacetyl and dimethylsulfamoyl groups in Acetanilide, 2,2,2-trichloro-4’-(dimethylsulfamoyl)- makes it unique compared to its simpler analogs.
Propriétés
Numéro CAS |
23280-37-7 |
|---|---|
Formule moléculaire |
C10H11Cl3N2O3S |
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C10H11Cl3N2O3S/c1-15(2)19(17,18)8-5-3-7(4-6-8)14-9(16)10(11,12)13/h3-6H,1-2H3,(H,14,16) |
Clé InChI |
WVBWSUCQCYHTMJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)
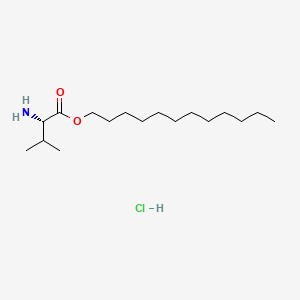
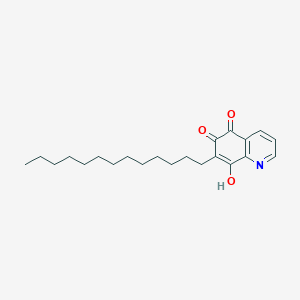
![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
![6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B14010176.png)
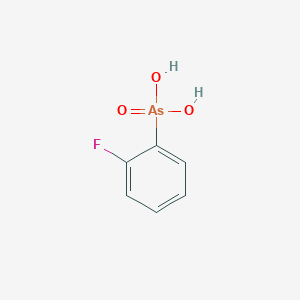
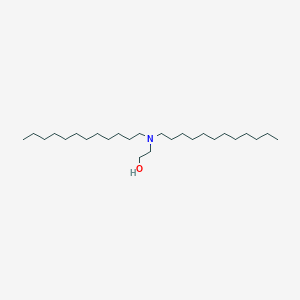

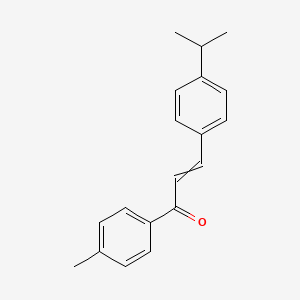
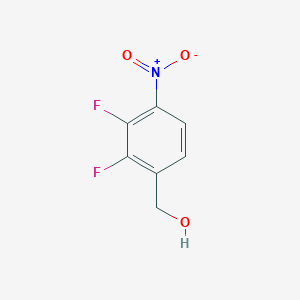
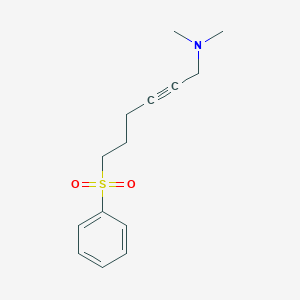
![N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine](/img/structure/B14010227.png)
![4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14010237.png)
![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)
